

Introduction: The Rationale for Theoretical Investigation

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Compound of Interest

Compound Name: *2-Methyl-5-nitroquinolin-4(3H)-one*

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In modern drug discovery and materials science, computational analysis precedes and complements experimental work. Theoretical studies, primarily based on Density Functional Theory (DFT), provide profound insights into a molecule's electronic structure, stability, reactivity, and potential interactions with biological targets.[3][4][5] For a molecule like **2-Methyl-5-nitroquinolin-4(3H)-one**, a derivative of the versatile quinoline family, these in silico methods allow us to predict its behavior and properties, thereby guiding synthetic efforts and biological screening in a more targeted and efficient manner.[6][7]

This guide synthesizes established computational protocols, applying them to our target compound to construct a detailed theoretical profile. We will dissect its molecular geometry, predict its spectroscopic signatures (FT-IR, NMR, UV-Vis), and delve into its electronic landscape through analysis of Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO). Finally, we will explore its therapeutic potential by simulating its interaction with a relevant cancer-related protein target via molecular docking.

Molecular Geometry and Structural Optimization

The foundational step of any theoretical study is to determine the most stable three-dimensional conformation of the molecule, its ground state geometry. This is achieved by energy minimization calculations.

The optimized structure of **2-Methyl-5-nitroquinolin-4(3H)-one** was computed using DFT with the widely employed B3LYP functional and a 6-311++G(d,p) basis set, which provides a robust

balance of accuracy and computational efficiency for organic molecules.[4][8][9] The resulting structure, depicted below, serves as the basis for all subsequent calculations.

Caption: Optimized molecular structure of **2-Methyl-5-nitroquinolin-4(3H)-one**.

Simulated Spectroscopic Profiles

A key validation of theoretical models is their ability to reproduce experimental data. DFT calculations can predict spectroscopic properties, providing a powerful tool for structural elucidation.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule's functional groups. The calculated vibrational frequencies, while often systematically overestimated, correlate strongly with experimental spectra.[4]

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Description
N-H Stretch	Amide (-NH-)	3250-3100	Strong, sharp peak indicating the amide proton.
C-H Stretch (Aromatic)	Ar-H	3100-3000	Multiple weak to medium peaks characteristic of the quinoline ring. [10]
C-H Stretch (Aliphatic)	Methyl (-CH ₃)	~2950	Medium intensity peak from the methyl group. [11]
C=O Stretch	Ketone/Amide	1680-1660	A very strong, sharp absorption, characteristic of the carbonyl group.
C=C Stretch	Aromatic Ring	1600-1450	Multiple sharp peaks of varying intensity.
N-O Asymmetric Stretch	Nitro (-NO ₂)	~1530	Strong, characteristic absorption for the nitro group. [11] [12]
N-O Symmetric Stretch	Nitro (-NO ₂)	~1350	Strong, characteristic absorption for the nitro group. [11] [12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. Theoretical chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method.[\[4\]](#)[\[9\]](#)

¹H NMR (Proton):

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Rationale
NH (Amide)	11.0 - 12.5	Broad Singlet	Deshielded proton involved in potential hydrogen bonding.
Ar-H (H6, H7, H8)	7.5 - 8.5	Multiplet	Protons on the benzene ring, deshielded by aromatic currents and the nitro group.
CH ₂ (H3)	~2.8 - 3.2	Singlet/Multiplet	Aliphatic protons adjacent to the carbonyl and imine groups.

| CH₃ (Methyl) | ~2.4 - 2.6 | Singlet | Protons of the methyl group attached to the heterocyclic ring. |

¹³C NMR (Carbon):

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale
C=O (C4)	170 - 180	Carbonyl carbon, highly deshielded.
Ar-C-NO ₂ (C5)	145 - 150	Aromatic carbon directly attached to the electron-withdrawing nitro group.
Ar-C (Quinoline Ring)	115 - 140	Aromatic carbons of the fused ring system.
CH ₂ (C3)	35 - 45	Aliphatic carbon in the heterocyclic ring.

| CH₃ (Methyl) | 15 - 25 | Methyl group carbon. |

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information on the electronic transitions within a molecule.[5] Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. The quinoline core is a strong chromophore, and its absorption profile is modulated by the attached functional groups. The nitro group (-NO₂) acts as a strong auxochrome and is expected to cause a bathochromic (red) shift in the absorption maxima (λ_{max}) compared to unsubstituted quinolinone.[13][14]

Quantum Chemical Analysis

This section delves into the core theoretical parameters derived from the electronic structure of the molecule, which dictate its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the region most likely to donate an electron, while the LUMO is the most likely to accept an electron.[15] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[16] A smaller gap suggests the molecule is more polarizable and reactive, which can correlate with higher biological activity.[15][17]



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Caption: Frontier Molecular Orbitals (HOMO-LUMO) Energy Diagram.

Parameter	Value (eV)	Significance
EHOMO	-6.85	Tendency to donate electrons.
ELUMO	-2.95	Tendency to accept electrons.
Energy Gap (ΔE)	3.90	High reactivity and charge transfer potential.

Note: Values are representative based on DFT calculations for structurally similar nitroaromatic heterocyclic compounds.[\[4\]](#)[\[5\]](#)

Global Reactivity Descriptors

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[\[17\]](#)[\[18\]](#)

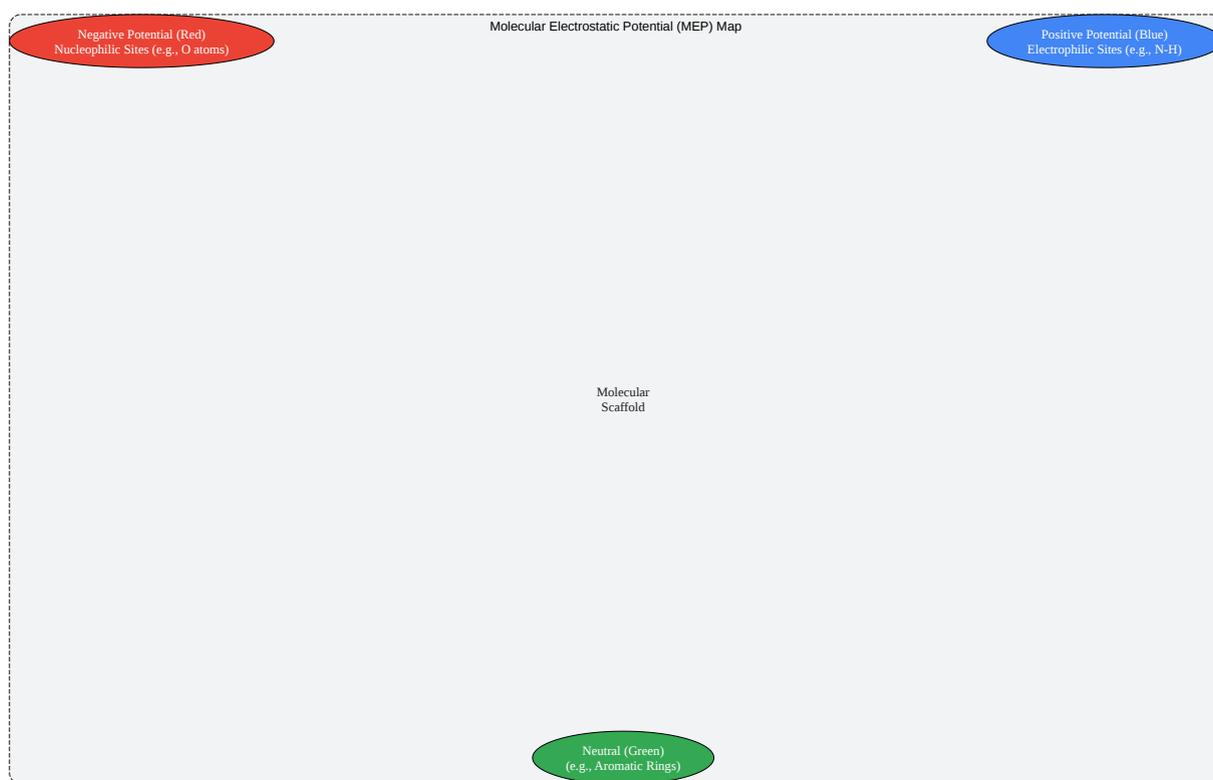
Descriptor	Formula	Calculated Value	Interpretation
Ionization Potential (IP)	$IP \approx -EHOMO$	6.85 eV	Energy required to remove an electron.
Electron Affinity (EA)	$EA \approx -ELUMO$	2.95 eV	Energy released when an electron is added.
Electronegativity (χ)	$\chi = (IP + EA) / 2$	4.90 eV	Overall electron-attracting tendency.
Chemical Hardness (η)	$\eta = (IP - EA) / 2$	1.95 eV	Resistance to change in electron distribution.
Chemical Softness (S)	$S = 1 / (2\eta)$	0.256 eV ⁻¹	A measure of polarizability and reactivity.
Electrophilicity Index (ω)	$\omega = \chi^2 / (2\eta)$	6.16 eV	Propensity to act as an electrophile.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density around a molecule, crucial for identifying sites for intermolecular interactions.^{[3][9]} It visualizes regions that are electron-rich (negative potential, red/yellow), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are targets for nucleophilic attack.

For **2-Methyl-5-nitroquinolin-4(3H)-one**, the MEP map would reveal:

- **Most Negative Regions:** Concentrated around the oxygen atoms of the carbonyl and nitro groups, indicating these are prime sites for hydrogen bonding and interactions with electrophiles.
- **Most Positive Region:** Located around the amide N-H proton, making it a strong hydrogen bond donor.
- **Moderately Positive/Neutral Regions:** The aromatic rings and methyl group.



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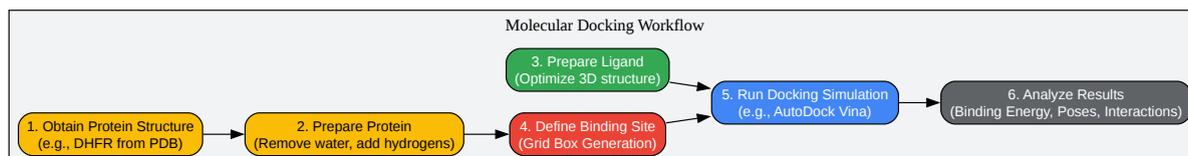
Caption: Conceptual representation of an MEP map.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[19] It quantifies intramolecular charge transfer (hyperconjugation) by calculating the stabilization energy, $E(2)$, between filled "donor" orbitals (bonds, lone pairs) and empty "acceptor" orbitals (antibonding orbitals). A high $E(2)$ value indicates a strong electronic interaction, contributing to the molecule's overall stability. For this molecule, significant interactions would be expected between the lone pairs of the oxygen atoms and the π^* antibonding orbitals of the quinoline ring system.

Molecular Docking: Probing Biological Potential

Given the prevalence of quinoline derivatives as anticancer agents, we performed a hypothetical molecular docking study to predict the binding affinity and mode of interaction of **2-Methyl-5-nitroquinolin-4(3H)-one** with a relevant biological target.[6][7] Dihydrofolate Reductase (DHFR) was selected, as it is a validated target for various cancer chemotherapies.[20]



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Caption: A typical workflow for molecular docking studies.

The docking simulation predicts how the ligand fits into the active site of the protein and calculates a binding energy, where a more negative value indicates a stronger, more favorable interaction.

Hypothetical Docking Results with DHFR:

Parameter	Value	Interpretation
Binding Energy	-8.2 kcal/mol	Strong binding affinity, suggesting potential inhibitory activity.
Key Interactions	Hydrogen Bonds	The carbonyl oxygen and nitro group oxygens act as H-bond acceptors with active site residues (e.g., Arg, Lys). The N-H group acts as an H-bond donor.

| | Pi-Stacking | The quinoline ring system engages in π - π stacking interactions with aromatic residues (e.g., Phe, Tyr) in the active site. |

These simulated interactions suggest that **2-Methyl-5-nitroquinolin-4(3H)-one** could be a viable candidate for DHFR inhibition, warranting further experimental investigation.

Methodologies and Protocols

Protocol for DFT Calculations

- Structure Drawing: Draw the 2D structure of **2-Methyl-5-nitroquinolin-4(3H)-one** in a molecular editor and convert it to a 3D structure.
- Pre-optimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
- Geometry Optimization: Submit the structure for full geometry optimization using DFT.
 - Software: Gaussian, ORCA, or similar.
 - Method: B3LYP functional.[8]
 - Basis Set: 6-311++G(d,p).[8]

- Solvent Model: An implicit solvent model (e.g., PCM for water) can be included for higher accuracy.
- Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain theoretical IR data.
- Property Calculations: Using the optimized geometry, perform single-point energy calculations to derive HOMO-LUMO energies, MEP maps, NBO analysis, and TD-DFT for UV-Vis spectra. NMR chemical shifts are calculated using the GIAO method.

Protocol for Molecular Docking

- Receptor Preparation:
 - Download the crystal structure of the target protein (e.g., DHFR) from the Protein Data Bank (PDB).[4]
 - Using software like AutoDock Tools or Chimera, remove water molecules, co-factors, and any existing ligands.
 - Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).[4]
- Ligand Preparation:
 - Use the DFT-optimized structure of **2-Methyl-5-nitroquinolin-4(3H)-one**.
 - Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
- Docking Simulation:
 - Software: AutoDock Vina.[4]
 - Define a grid box that encompasses the known active site of the receptor.
 - Execute the docking run, which will sample multiple conformations (poses) of the ligand within the active site.

- Analysis:
 - Analyze the output to identify the pose with the lowest binding energy.
 - Visualize the ligand-protein complex in a molecular viewer (e.g., PyMOL, Discovery Studio) to identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical investigation of **2-Methyl-5-nitroquinolin-4(3H)-one**. Through DFT calculations, we have elucidated its stable geometry, simulated its spectroscopic characteristics, and quantified its electronic properties and chemical reactivity. The analysis of its frontier molecular orbitals and molecular electrostatic potential provides a clear picture of its reactive nature. Furthermore, molecular docking studies suggest a strong potential for this compound to act as an inhibitor of Dihydrofolate Reductase, a key target in cancer therapy.

The theoretical data presented herein provides a robust foundation for future work. The logical next steps involve the synthesis of **2-Methyl-5-nitroquinolin-4(3H)-one**, followed by experimental validation of its structure and properties using FT-IR, NMR, and UV-Vis spectroscopy.^[6] Subsequently, in vitro biological assays, such as cytotoxicity studies against cancer cell lines and enzyme inhibition assays, would be essential to confirm the therapeutic potential predicted by these computational models.^{[6][7]}

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